molecular formula C22H32O4 B13817713 (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate CAS No. 216062-81-6

(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate

Cat. No.: B13817713
CAS No.: 216062-81-6
M. Wt: 360.5 g/mol
InChI Key: VBXHTTHHRPGGOW-YHSLUMHMSA-N
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Description

(3β)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate is a synthetic steroid derivative characterized by a propanoate ester group at the 7-position, a hydroxyl group at the 3β position, and a ketone at the 17-position on an androst-5-ene backbone. Its molecular formula is inferred as $ \text{C}{22}\text{H}{30}\text{O}_4 $ (based on structural analogs), with a molecular weight of approximately 358.5 g/mol.

Properties

CAS No.

216062-81-6

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

[(3S,7R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] propanoate

InChI

InChI=1S/C22H32O4/c1-4-19(25)26-17-12-13-11-14(23)7-9-21(13,2)16-8-10-22(3)15(20(16)17)5-6-18(22)24/h12,14-17,20,23H,4-11H2,1-3H3/t14-,15-,16-,17-,20-,21-,22-/m0/s1

InChI Key

VBXHTTHHRPGGOW-YHSLUMHMSA-N

Isomeric SMILES

CCC(=O)O[C@H]1C=C2C[C@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C)C)O

Canonical SMILES

CCC(=O)OC1C=C2CC(CCC2(C3C1C4CCC(=O)C4(CC3)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable androstane derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 3-beta position can be achieved through selective hydroxylation reactions.

    Oxidation: The keto group at the 17 position is introduced via oxidation reactions using reagents such as chromium trioxide or pyridinium chlorochromate.

    Esterification: The propanoate ester is formed by reacting the intermediate with propanoic anhydride or propanoic acid in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk Hydroxylation: Utilizing large reactors for the hydroxylation step.

    Controlled Oxidation: Employing continuous flow reactors for the oxidation step to maintain consistent reaction conditions.

    Efficient Esterification: Using automated systems for the esterification step to ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form a keto group.

    Reduction: The keto group at the 17 position can be reduced to form a hydroxyl group.

    Substitution: The propanoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide, pyridinium chlorochromate, or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diol derivative.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in hormone-related disorders.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with steroid hormone receptors, influencing gene expression and cellular functions.

    Pathways Involved: It can modulate pathways related to hormone signaling, metabolism, and cellular proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steroidal Propanoate Esters

(17β)-17-Hydroxyestra-1,3,5(10)-trien-3-yl Propanoate
  • Structure: Estrane backbone (aromatic A-ring) with a 17β-hydroxy group and 3β-propanoate ester.
  • Molecular Formula : $ \text{C}{21}\text{H}{28}\text{O}_3 $ (MW: 328.45 g/mol) .
  • Key Differences: The target compound has an androstane skeleton (non-aromatic A-ring with a Δ⁵ double bond), while the estrane analog has an aromatic A-ring. A 17-oxo group in the target compound vs. a 17β-hydroxy group in the estrane derivative.
  • The Δ⁵ double bond in androst-5-ene influences ring puckering dynamics, affecting conformational flexibility and interactions with enzymes or receptors .
Ruscogenin
  • Molecular Formula : $ \text{C}{27}\text{H}{42}\text{O}_4 $ (MW: 430.6 g/mol).
  • Key Differences: Natural spirostane vs. synthetic androstane backbone. Absence of a propanoate ester in Ruscogenin.
  • Implications :
    • Ruscogenin’s natural origin and dual hydroxyl groups enhance solubility in polar solvents, whereas the target compound’s ester group increases lipophilicity, favoring membrane permeability .

Aliphatic and Aromatic Propanoate Esters

3,7-Dimethyloct-7-en-1-yl Propanoate
  • Structure: Linear aliphatic chain with a terminal double bond and propanoate ester .
  • Molecular Formula : $ \text{C}{12}\text{H}{20}\text{O}_2 $ (MW: 196.3 g/mol).
  • Key Differences :
    • Flexible aliphatic chain vs. rigid steroid core.
    • Lower molecular weight and higher volatility.
  • Implications: The aliphatic ester exhibits higher solubility in nonpolar solvents and lower melting points compared to the steroid-based ester. Analytical techniques like GC-MS may show similar retention times but distinct dimerization patterns in ionization due to structural complexity differences .
Ethyl-3-{[(2-Formyl-1-methyl-1H-benzimidazol-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate
  • Structure: Aromatic benzimidazole and pyridine moieties with a propanoate ester .
  • Applications : Intermediate in synthesizing anticoagulants like Dabigatran etexilate.
  • Implications :
    • The target compound’s steroid backbone may confer tissue specificity (e.g., binding to steroid receptors), unlike the aromatic derivative’s role in small-molecule drug synthesis .

Physical Properties

Property Target Compound (17β)-Estrane Derivative Ruscogenin 3,7-Dimethyloct-7-en-1-yl Propanoate
Molecular Weight (g/mol) ~358.5 328.45 430.6 196.3
LogP (Predicted) ~3.5 3.2 4.1 2.8
Solubility Low in water Low in water Moderate in DMSO High in organic solvents

Chemical Reactivity

  • Ester Hydrolysis: The target compound’s propanoate ester is prone to enzymatic hydrolysis (e.g., esterases), similar to ethyl propanoate derivatives used in prodrugs .
  • Oxidation Sensitivity : The 17-oxo group is less reactive than hydroxyl groups, reducing susceptibility to phase I metabolism compared to Ruscogenin’s 1β,3β-diol .

Biological Activity

(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate, a synthetic derivative of androstane, has garnered attention for its potential biological activities, particularly in the fields of endocrinology and pharmacology. This compound is structurally related to dehydroepiandrosterone (DHEA) and exhibits various biological effects that are crucial for therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate
  • Molecular Formula : C22H32O4
  • Molecular Weight : 360.49 g/mol

Hormonal Activity

Like other steroid derivatives, (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate exhibits hormonal activity through its interaction with androgen receptors. It is believed to modulate the levels of endogenous androgens, potentially influencing muscle growth and fat metabolism.

Neurosteroid Activity

This compound may also function as a neurosteroid, similar to DHEA, which has been shown to have neuroprotective properties. Neurosteroids can modulate neurotransmitter systems, including:

  • NMDA Receptors : Acts as a positive allosteric modulator.
  • GABA Receptors : Exhibits negative allosteric modulation.

These actions suggest potential benefits in treating neurodegenerative diseases or cognitive impairments.

Anabolic Effects

Research indicates that compounds like (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate can enhance body composition and muscular strength. In a study involving resistance-trained individuals, administration resulted in significant increases in lean body mass and strength metrics compared to placebo controls .

Table 1: Summary of Anabolic Effects

ParameterProhormone Group (n=9)Placebo Group (n=8)
Lean Body Mass Increase6.3% ± 1.2%0.5% ± 0.8%
Fat Body Mass Decrease24.6% ± 7.1%9.5% ± 3.6%
Back Squat One Rep Max Increase14.3% ± 1.5%5.7% ± 1.7%
Serum HDL Reduction38.7% ± 4.0%Not Significant
Serum Creatinine Elevation19.6% ± 4.3%Not Significant

Side Effects and Risks

Despite its anabolic potential, the use of (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate is not without risks. Adverse effects reported include:

  • Cardiovascular Issues : Significant reductions in HDL cholesterol and elevations in LDL cholesterol levels.
  • Liver Function Alterations : Increases in liver enzymes indicating potential hepatotoxicity.
  • Kidney Function Impairment : Elevated serum creatinine levels suggest renal stress.

These findings highlight the need for careful monitoring during therapeutic use.

Case Study 1: Resistance Training in Healthy Males

In a controlled trial involving resistance-trained males, participants receiving (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate showed marked improvements in muscle hypertrophy and strength over a four-week period compared to those on placebo . The study emphasized the compound's efficacy in enhancing athletic performance while also noting significant adverse effects on lipid profiles.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of DHEA-related compounds, suggesting that derivatives like (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate could mitigate neurodegeneration by modulating GABAergic activity . This opens avenues for further research into its potential role in treating conditions such as Alzheimer's disease.

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